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molecular formula C13H10S B1196266 Thioxanthene CAS No. 261-31-4

Thioxanthene

Cat. No. B1196266
M. Wt: 198.29 g/mol
InChI Key: PQJUJGAVDBINPI-UHFFFAOYSA-N
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Patent
US06387893B1

Procedure details

Thioxanthen-9-one, 28 (14.0 g, 66.0 mmol) was dissolved in THF (186 mL). While under argon, the solution was treated dropwise with 1.0M borane in THF (50 mL, 50.0 mmol) and refluxed (3 hrs). The reaction mixture was cooled, poured into ice (300 g) and extracted with ethyl acetate (3×350 mL). The extracts were combined, washed with brine (1×), dried over Na2SO4, filtered and concentrated to dryness in vacuo. Treatment of the resulting oil with methanol gave the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
28
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.B>C1COCC1>[CH:1]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3C(C12)=O
Name
28
Quantity
14 g
Type
reactant
Smiles
Name
Quantity
186 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed (3 hrs)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×350 mL)
WASH
Type
WASH
Details
washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2SC3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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